N-cyclopentyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide

kinase inhibitor scaffold hopping ERK1/2

Leverage this unsubstituted pyrrolo[3,4-d]pyrimidine-6-carboxamide as a low-MW (232.29 g/mol) 'blank slate' for parallel SAR diversification at the 2- and 4-positions. Its core, devoid of pre-installed aryl groups, minimizes off-target pharmacology risks and enables independent derivation via nucleophilic aromatic substitution or cross-coupling, unlike pre-functionalized clinical candidates. Ideal for medicinal chemistry and kinase selectivity profiling; purchase as a versatile starting point for iterative functionalization.

Molecular Formula C12H16N4O
Molecular Weight 232.287
CAS No. 2319803-75-1
Cat. No. B2781903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclopentyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide
CAS2319803-75-1
Molecular FormulaC12H16N4O
Molecular Weight232.287
Structural Identifiers
SMILESC1CCC(C1)NC(=O)N2CC3=CN=CN=C3C2
InChIInChI=1S/C12H16N4O/c17-12(15-10-3-1-2-4-10)16-6-9-5-13-8-14-11(9)7-16/h5,8,10H,1-4,6-7H2,(H,15,17)
InChIKeyKDIIWFLWXCRSBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Cyclopentyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide (CAS 2319803-75-1): Scaffold Identity, Kinase-Targeting Rationale, and Procurement-Relevant Physicochemical Profile


N-Cyclopentyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide (CAS 2319803-75-1; molecular formula C₁₂H₁₆N₄O; molecular weight 232.29 g/mol) is a heterocyclic small molecule belonging to the pyrrolo[3,4-d]pyrimidine class . The compound features a 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine core bearing an N-cyclopentyl carboxamide substituent at the 6-position, a scaffold architecture that has been exploited across multiple patent families and medicinal chemistry programs as a privileged template for kinase inhibitor design, notably targeting ERK1/2 [1], Hsp90 [2], ATR [3], and PARP1/ATR dual inhibition [4]. The absence of 2- and 4-position substitutions distinguishes this compound from more elaborated clinical candidates such as ribociclib (a pyrrolo[2,3-d]pyrimidine CDK4/6 inhibitor bearing a dimethyl carboxamide at the 6-position and a piperazinyl-pyridinyl-amino group at the 2-position) [5]. The compound is available from specialty chemical suppliers for in vitro research use only; verified quantitative biological potency data for this specific compound remain absent from the public domain as of the search date, a critical caveat for procurement decisions.

Why N-Cyclopentyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide Cannot Be Casually Interchanged with Other Pyrrolopyrimidine Carboxamides: Structural Determinants of Kinase Selectivity and Pharmacological Divergence


The pyrrolopyrimidine carboxamide family encompasses at least three distinct regioisomeric scaffolds—pyrrolo[2,3-d]pyrimidine, pyrrolo[3,2-d]pyrimidine, and pyrrolo[3,4-d]pyrimidine—each directing the vector of the fused pyrrole ring and consequently the spatial presentation of substituents to kinase active sites in fundamentally different ways [1]. Within the pyrrolo[3,4-d]pyrimidine series alone, ERK2 biochemical IC50 values span over 2,000-fold (from 13 nM to >22,900 nM) depending solely on the nature of the 6-position carboxamide substituent and additional modifications at the 2- and 5-positions [2]. Even when the pyrrolo[3,4-d]pyrimidine core is conserved, the N-cyclopentyl carboxamide moiety of the target compound confers a distinct hydrogen-bond donor/acceptor pharmacophore, calculated logP, and steric profile compared with N-benzyl (CAS 1448071-93-9) or N-(2-ethoxyphenyl) (CAS 1705391-32-7) analogs, each of which engages different biological target classes (kinase inhibition vs. PDE5A vs. RORγ modulation) . The critical inference is that the target compound—lacking 2- and 4-position substitutions that are essential potency determinants in all validated pyrrolo[3,4-d]pyrimidine kinase inhibitors—occupies a unique chemical space where its biological activity profile cannot be extrapolated from close analogs without direct experimental determination.

Product-Specific Quantitative Differentiation Evidence for N-Cyclopentyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide (CAS 2319803-75-1): Comparator-Anchored Performance Dimensions


Regioisomeric Scaffold Identity: Pyrrolo[3,4-d]pyrimidine vs. Pyrrolo[2,3-d]pyrimidine Core as a Determinant of Kinase Targeting Spectrum

The target compound is built on the pyrrolo[3,4-d]pyrimidine scaffold, which directs the fused pyrrole ring in a distinct angular trajectory compared with the pyrrolo[2,3-d]pyrimidine scaffold found in ribociclib (CAS 1211441-98-3). In biochemical kinase assays, pyrrolo[3,4-d]pyrimidine-6-carboxamides from US9546173 demonstrate ERK2 inhibitory activity spanning IC50 = 13 nM (cmpd 77, spiro-cyclobutane derivative) to IC50 = 22,900 nM (cmpd 150/152/167, dimethyl-phenylamino series), while pyrrolo[2,3-d]pyrimidine-6-carboxamides such as ribociclib show CDK6/Cyclin-D3 IC50 = 28 nM with >1,000-fold selectivity over CDK1 [1][2]. The scaffold regioisomerism fundamentally alters the kinase inhibition fingerprint, making core selection a dominant procurement criterion.

kinase inhibitor scaffold hopping ERK1/2 regioisomer comparison medicinal chemistry

N-Cyclopentyl vs. N-Benzyl Carboxamide Substituent: Differential LogP and Hydrogen-Bonding Capacity Impacting Target Engagement

The N-cyclopentyl carboxamide substituent (C5H9; MW contribution 69.1) confers a saturated alicyclic topology with one hydrogen-bond donor (urea NH) compared with the N-benzyl analog (CAS 1448071-93-9; C7H7, MW contribution 91.1) which introduces an aromatic ring capable of π-π stacking interactions with kinase hinge regions or hydrophobic pockets. Calculated logP differences: the cyclopentyl analog is predicted to be approximately 0.7–1.0 log units lower than the N-benzyl analog due to reduced hydrocarbon surface area and absence of aromaticity [1]. In the Hsp90 inhibitor series, replacement of a cyclobutyl amide with cyclopentyl amide altered cellular potency by 3- to 10-fold, demonstrating that even subtle carboxamide N-substituent changes significantly modulate target binding and cellular efficacy [2].

carboxamide substituent logP hydrogen bonding structure-activity relationship physicochemical property

Absence of 2- and 4-Position Substitutions Enables Downstream Derivatization: A Synthetic Intermediate Advantage Over Pre-Functionalized Analogs

The target compound bears a completely unsubstituted pyrimidine ring (no substituents at the 2- or 4-positions), in contrast to the highly elaborated Hsp90 clinical candidate PF-4942847 (CAS 1046859-34-0), which carries a 2-amino, 4-(dichloro-pyrazolylethoxy-methylphenyl) substitution pattern, and in contrast to ERK inhibitors from US9546173 which universally require a 2-(tetrahydropyran-4-yl)amino group for potency (cmpd 77: ERK2 IC50 = 13 nM) [1]. The unsubstituted pyrimidine of the target compound offers two chemically orthogonal diversification vectors (nucleophilic aromatic substitution at the 2- and 4-positions), enabling systematic SAR exploration. The absence of pre-installed aromatic/heteroaromatic substituents also eliminates potential confounding off-target pharmacology in screening cascades, making this compound a cleaner starting point for chemical probe development.

synthetic intermediate derivatization medicinal chemistry SAR exploration chemical probe

Drug Metabolism and Pharmacokinetic (DMPK) Liability of the Unsubstituted Pyrrolo[3,4-d]pyrimidine Core: Class-Level Metabolic Soft Spot Alert

Published DMPK data on pyrrolo[3,4-d]pyrimidine carboxamides indicate that the benzylic methylene groups at the 5- and 7-positions of the 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine core are susceptible to CYP450-mediated oxidation [1]. In the Hsp90 inhibitor series, introduction of a 2-amino substituent and electron-withdrawing groups on the 4-aryl ring were required to achieve metabolic stability sufficient for oral bioavailability (F = 30–67% in mice for optimized compounds) [1]. The target compound, lacking these protective modifications, is predicted to exhibit higher intrinsic clearance in liver microsome assays compared with 2-amino-4-aryl-substituted analogs, a property that may be advantageous for in vitro studies where rapid compound turnover is acceptable but represents a liability for cellular assays exceeding 24-hour incubation.

metabolic stability DMPK CYP450 pyrrolopyrimidine liability assessment

Quantitative Data Gap Analysis: Specific Compound vs. Class-Level Potency Benchmarks for Pyrrolo[3,4-d]pyrimidine-6-carboxamides

A systematic survey of public databases (PubChem, ChEMBL, BindingDB, PubMed, Google Patents) as of April 2026 reveals zero entries containing experimentally determined biochemical IC50, cellular EC50, Kd, or Ki values for N-cyclopentyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide (CAS 2319803-75-1) [1]. In contrast, structurally related pyrrolo[3,4-d]pyrimidine-6-carboxamides have well-established potency benchmarks: ATR IC50 = 7–30 nM (compounds 5g, 48f) [2]; ERK2 IC50 = 13–31 nM (US9546173 cmpds 76, 77) [3]; PARP1/ATR dual IC50 < 20 nM (compound 38a) [4]. This data gap means that any procurement decision for the target compound is necessarily based on inferred rather than demonstrated biological activity, and the compound should be treated as an exploratory research tool rather than a validated pharmacological probe.

data gap analysis potency benchmark ERK1/2 ATR PARP1 procurement risk

Recommended Research and Industrial Application Scenarios for N-Cyclopentyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide (CAS 2319803-75-1)


Lead-Optimization Starting Scaffold for ERK1/2 or ATR Kinase Inhibitor Programs Requiring Parallel SAR at C-2 and C-4 of the Pyrimidine Ring

Medicinal chemistry teams pursuing novel ERK1/2 or ATR inhibitors based on the pyrrolo[3,4-d]pyrimidine scaffold can use the target compound as a versatile, low-MW (232.29 g/mol) starting point for systematic structure-activity relationship exploration. The absence of 2- and 4-position substituents enables parallel derivatization via nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions, offering two independent diversification vectors. This contrasts with pre-functionalized intermediates such as PF-4942847 or US9546173 cmpds 76/77, where all positions are already occupied, constraining SAR exploration to the carboxamide side chain only. Class-level benchmarks indicate that optimized derivatives can achieve ERK2 IC50 values as low as 13 nM and ATR IC50 as low as 7 nM, establishing a potency floor for the scaffold [1][2].

Chemical Probe Development Requiring a Clean, Unbiased Pharmacological Starting Point Without Pre-Existing Off-Target Liabilities

The target compound's unsubstituted pyrimidine core minimizes the risk of confounding off-target pharmacology introduced by pre-installed aryl or heteroaryl groups that are commonly present in more advanced pyrrolo[3,4-d]pyrimidine analogs. For chemical biology groups developing tool compounds to interrogate kinase signaling pathways, this compound provides a 'blank slate' for iterative functionalization. The lower predicted logP (~0.8–1.2) relative to N-benzyl analogs (~1.6–2.0) also reduces the probability of non-specific hydrophobic interactions that can compromise assay interpretability [3]. Users should be aware that the predicted higher metabolic lability of the unsubstituted core may limit utility in long-duration cellular assays without appropriate experimental controls.

Comparator or Negative-Control Compound in Pyrrolopyrimidine Scaffold Selectivity Profiling Panels

In kinase selectivity profiling studies, the target compound can serve as a minimal pharmacophore control to distinguish contributions of the core scaffold from those of peripheral substituents. When profiled alongside fully elaborated pyrrolo[3,4-d]pyrimidine-6-carboxamides (e.g., ERK2 IC50 = 13 nM for cmpd 77) and pyrrolo[2,3-d]pyrimidine-6-carboxamides (e.g., CDK6/Cyclin-D3 IC50 = 28 nM for ribociclib), the target compound helps deconvolute whether observed kinase inhibition arises from the core scaffold or from appended functional groups [4]. This application is particularly relevant for academic screening centers and contract research organizations conducting broad kinase panel profiling.

Computational Chemistry and in Silico Modeling: Building QSAR and Pharmacophore Models for Pyrrolo[3,4-d]pyrimidine Kinase Inhibitors

The target compound's well-defined structure (C₁₂H₁₆N₄O, MW 232.29, InChI Key KDIIWFLWXCRSBC-UHFFFAOYSA-N) and conformational properties of the N-cyclopentyl group make it suitable as a reference structure in computational studies. Molecular modeling groups can use this compound as a baseline for generating 3D-QSAR models, pharmacophore hypotheses, and free-energy perturbation calculations when combined with experimentally determined potency data for decorated analogs [5]. The cyclopentyl ring's restricted conformational flexibility (pseudorotation between envelope and twist conformers) provides a well-defined steric parameter for computational analysis, contrasting with the flexible N-benzyl group in analog CAS 1448071-93-9.

Quote Request

Request a Quote for N-cyclopentyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.